Butylhydroxyanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BHA as an Antioxidant in Research Studies:

BHA's primary function in scientific research aligns with its use in food: acting as an antioxidant. Researchers utilize BHA in various in vitro and in vivo studies to:

- Scavenge free radicals: BHA's ability to donate a hydrogen atom helps neutralize free radicals, potentially protecting cells from oxidative damage linked to various diseases [].

- Study oxidative stress: Researchers employ BHA to induce controlled oxidative stress in cell cultures, allowing them to investigate cellular responses to oxidative damage and potential protective mechanisms [].

- Evaluate antioxidant capacity of other compounds: BHA serves as a reference compound to compare the antioxidant capacity of other potential antioxidants under investigation [].

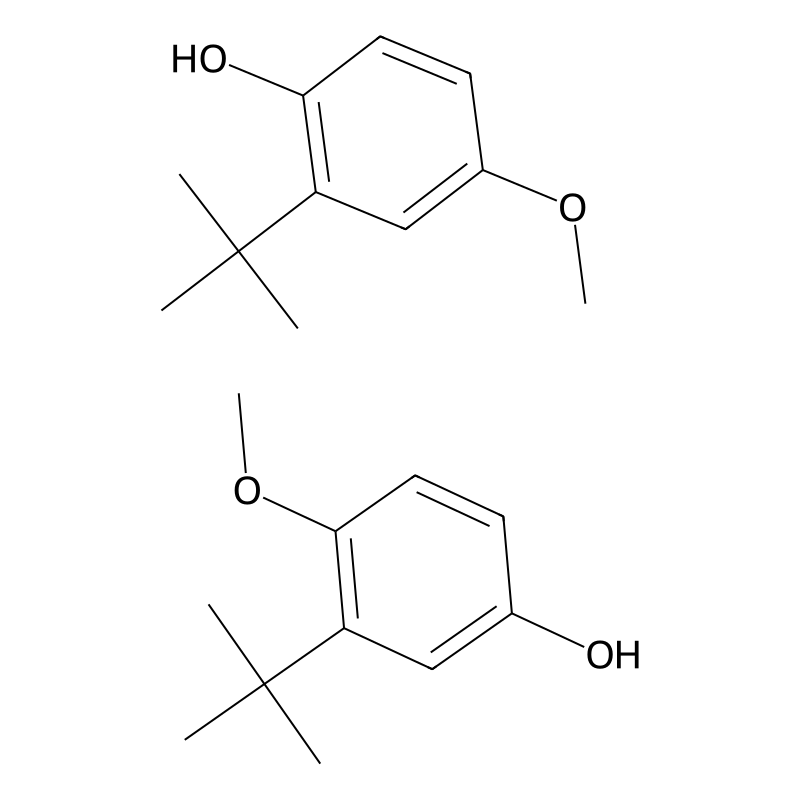

Butylated hydroxyanisole is a synthetic antioxidant widely used as a food preservative and in various industrial applications. It is a waxy, solid petrochemical with the chemical formula and consists of two isomeric forms: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. Butylated hydroxyanisole acts primarily by stabilizing free radicals, thereby preventing oxidative degradation in food products and other materials . It has been utilized since around 1947 and is assigned the E number E320 for its use in food .

As an antioxidant, BHA acts by scavenging free radicals that can damage fats and oils. Free radicals are highly reactive molecules with an unpaired electron, and they can initiate chain reactions that lead to rancidity. BHA donates a hydrogen atom from its phenolic hydroxyl group to the free radical, creating a stable molecule and preventing further free radical propagation.

Physical and Chemical Properties

The safety of BHA is a subject of ongoing debate. Some studies suggest that BHA may be linked to certain health concerns, including hyperactivity in children and carcinogenicity in animals []. However, other studies have not found conclusive evidence for these effects in humans. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established acceptable daily intake (ADI) limits for BHA consumption.

Further Considerations

Butylated hydroxyanisole is synthesized primarily through two methods:

- Alkylation of p-methoxyphenol: This process involves reacting p-methoxyphenol with isobutylene to produce butylated hydroxyanisole. This method typically yields a mixture of the two isomers.

- Methylation of tert-butylhydroquinone: This alternative method also results in the formation of butylated hydroxyanisole but emphasizes different reaction conditions that may favor one isomer over the other .

Both methods reflect the non-regioselective nature of the reactions, leading to a predominance of one isomer (3-tert-butyl-4-hydroxyanisole) in commercial products .

Butylated hydroxyanisole is employed in various industries due to its antioxidant properties:

- Food Industry: Used as a preservative to prevent rancidity in fats and oils.

- Cosmetics: Incorporated into formulations to enhance shelf life and stability.

- Pharmaceuticals: Utilized in certain medications to prevent oxidative degradation.

- Rubber and Petroleum Products: Acts as a stabilizer to enhance product longevity .

Several compounds share structural or functional similarities with butylated hydroxyanisole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butylated Hydroxytoluene | Contains a hydroxytoluene structure | More effective than butylated hydroxyanisole in some applications; also used as an antioxidant. |

| tert-Butylhydroquinone | Derived from hydroquinone with a tert-butyl group | Exhibits strong antioxidant properties; often used alongside butylated hydroxyanisole. |

| Propyl Gallate | Gallate ester with propanol | Commonly used as a food preservative; less toxic than butylated hydroxyanisole. |

| Gallic Acid | A trihydroxybenzoic acid | Natural antioxidant found in various plants; less synthetic than butylated hydroxyanisole. |

Butylated hydroxyanisole stands out due to its specific applications in food preservation and cosmetics while raising concerns regarding potential health risks associated with long-term exposure.

BHA’s discovery in the mid-20th century revolutionized food preservation by addressing rampant spoilage in lipid-rich products. Early studies focused on its free radical scavenging mechanism, where the conjugated aromatic ring stabilizes reactive oxygen species (ROS). By the 1970s, BHA became a model compound for investigating synthetic antioxidants, with over 450 metric tons annually utilized in the United States alone. Its adoption in pharmaceuticals followed, particularly in stabilizing oxidation-prone compounds like vitamin D₃ and statins. However, the 1986 International Agency for Research on Cancer (IARC) classification of BHA as Group 2B (“possibly carcinogenic to humans”) marked a turning point, redirecting research toward toxicological profiling.

Contemporary Research Landscape

Modern investigations employ multi-omics approaches to unravel BHA’s pleiotropic effects. Key advancements include:

- Metabolic Disruption: BHA metabolizes into tert-butylhydroquinone (TBHQ), which dysregulates hepatic lipid metabolism in murine models, inducing steatosis and altering PPAR-γ signaling.

- Neurotoxicity: Chronic exposure impairs calcium homeostasis in neuronal cells, triggering endoplasmic reticulum stress and apoptosis.

- Carcinogenicity Mechanisms: While rodent studies show forestomach tumors from high-dose BHA, human epidemiological data remain inconclusive due to low exposure levels.

Regulatory Status in Academic Context

Regulatory frameworks reflect divergent risk assessments:

Research Significance and Academic Priorities

The academic community prioritizes:

- Resolving discrepancies between in vitro mechanistic data and population-level exposure outcomes.

- Developing analytical methods to track BHA metabolites like 3-tert-butyl-4,5-dihydroxyanisole in biological matrices.

- Identifying safer alternatives such as rosemary extracts or tocopherol derivatives without pro-oxidant activity.

Free Radical Scavenging Mechanisms

BHA exerts its antioxidative effects primarily through stabilization of free radicals via its conjugated aromatic ring structure. The phenolic hydroxyl group in BHA donates a hydrogen atom to lipid peroxyl radicals (LOO- ), converting them into less reactive hydroperoxides (LOOH). This process terminates propagation of lipid oxidation chains, preventing rancidification in fats and oils [1]. The resonance-stabilized phenoxyl radical formed after hydrogen donation is relatively unreactive, thereby interrupting further oxidative damage [1].

In biological systems, BHA scavenges hydroxyl radicals (- OH) and superoxide anions (O~2~^- −^) through similar hydrogen atom transfer (HAT) mechanisms. For example, in Fenton reaction systems, BHA reduces - OH-generated 2-deoxyribose degradation products by 9.0%, demonstrating measurable but limited hydroxyl radical neutralization capacity compared to caffeic acid (14.5%) [2]. This disparity highlights the structural dependence of radical scavenging efficiency, as caffeic acid’s catechol group provides additional sites for radical stabilization.

Hydrogen Atom Donation Pathways

BHA’s hydrogen donation capacity is central to its antioxidative function. When reacting with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, BHA donates hydrogen atoms, reducing violet DPPH- to yellow diphenylpicrylhydrazine (DPPH-H). Kinetic studies reveal that BHA achieves near-complete DPPH reduction within 10 minutes, with a reaction rate 450 times faster than butylated hydroxytoluene (BHT) [3]. This rapid hydrogen transfer is attributed to BHA’s methoxy-substituted phenolic structure, which enhances hydrogen atom lability.

The hydrogen donation process involves intermediate stabilization through resonance. As shown in synergistic studies with BHT, BHA’s phenoxyl radical reacts with BHT to regenerate active BHA while oxidizing BHT to 2,6-di-tert-butylquinone methide [3]. This cooperative mechanism amplifies antioxidative efficacy in mixed systems, underscoring BHA’s role as a primary hydrogen donor in multi-antioxidant formulations.

Chain Reaction Interruption Processes

BHA terminates autoxidation chain reactions by intercepting peroxyl radicals (ROO- ) during the propagation phase of lipid oxidation. The reaction proceeds as follows:

$$ \text{ROO}^- + \text{BHA} \rightarrow \text{ROOH} + \text{BHA}^- $$

The resultant BHA radical (BHA- ) exhibits limited reactivity due to delocalization of the unpaired electron across its aromatic ring and tert-butyl substituents [1]. This stabilization prevents BHA- from initiating new oxidation chains, effectively halting radical-mediated degradation processes.

In contrast to chain-breaking antioxidants like α-tocopherol, BHA demonstrates superior performance in non-polar matrices due to its lipophilic tert-butyl groups, which enhance solubility in fats and oils. This property makes BHA particularly effective in preventing rancidity in lipid-rich foods [1].

Comparative Analysis with Other Antioxidants

BHA’s antioxidative performance varies significantly compared to natural and synthetic counterparts:

| Antioxidant | DPPH Scavenging (%) | - OH Scavenging (%) | H~2~O~2~ Scavenging (%) |

|---|---|---|---|

| BHA | 99.2 | 9.0 | 99.2 |

| Caffeic Acid | 99.8 | 14.5 | 99.8 |

| Vitamin C | 51.8 | 12.2 | 51.8 |

| BHT | 85.0* | 7.5* | 80.0* |

*Estimated from synergistic studies [3].

BHA outperforms BHT in hydrogen peroxide (H~2~O~2~) scavenging but lags in hydroxyl radical neutralization compared to phenolic acids like caffeic acid [2]. Its synergistic interaction with BHT enhances overall radical scavenging capacity, making combined formulations common in industrial applications [3].

DPPH Radical Scavenging Activity Assessment

The DPPH assay quantifies BHA’s radical scavenging capacity through spectrophotometric measurement of absorbance decline at 517 nm. A typical protocol involves:

- Mixing 1 ml of 0.08 mM DPPH methanolic solution with 300 μl BHA.

- Incubating the mixture at 25°C for 30 minutes.

- Measuring absorbance and calculating scavenging activity using:

$$ \text{Scavenging Activity (\%)} = \frac{Abs{\text{control}} - Abs{\text{sample}}}{Abs_{\text{control}}} \times 100 $$

At 2 mM concentration, BHA achieves 99.2% DPPH scavenging, comparable to caffeic acid (99.8%) and superior to vitamin C (51.8%) [2]. This high efficiency stems from BHA’s ability to donate two hydrogen atoms per molecule, as evidenced by stoichiometric studies with DPPH [3].

Reducing Power Methodologies

BHA’s reducing power is evaluated via the potassium ferricyanide assay, which measures Fe^3+^ to Fe^2+^ reduction. The protocol involves:

- Mixing BHA with 0.2 M phosphate buffer (pH 6.6) and 1% potassium ferricyanide.

- Incubating at 50°C for 20 minutes.

- Adding trichloroacetic acid and measuring absorbance at 700 nm.

Higher absorbance indicates greater reducing power. BHA demonstrates concentration-dependent reducing activity, with 2 mM solutions showing 2.5-fold higher absorbance than 1 mM solutions [2]. This reducing capacity enables BHA to regenerate oxidized antioxidants like α-tocopherol, further enhancing its utility in multi-component systems.

In comparative assessments, BHA’s reducing power exceeds that of desferrioxamine B but remains inferior to caffeic acid, reflecting differences in electron-donating substituents [2]. The ortho-methoxy group in BHA moderately enhances electron delocalization, whereas caffeic acid’s catechol structure provides superior redox activity.

Butylhydroxyanisole demonstrates rapid and extensive absorption from the gastrointestinal tract following oral administration. Studies across multiple species reveal absorption rates ranging from 87-96% of the administered dose [1] [2]. The compound exhibits passive diffusion as the primary absorption mechanism, with peak plasma concentrations achieved within 1-3 hours post-administration in both rats and humans [2] [3].

The distribution kinetics of butylhydroxyanisole are characterized by a relatively low volume of distribution (0.5-1.2 L/kg), indicating limited tissue penetration beyond the vascular compartment [3]. Despite extensive plasma protein binding (85-95%), the compound demonstrates efficient distribution to metabolically active tissues, particularly the liver and kidneys [2] [4]. The elimination half-life remains consistently short across species, ranging from 1-2 hours, reflecting the compound's rapid clearance from systemic circulation [2] [3].

Distribution patterns reveal preferential accumulation in organs with high metabolic activity. The liver demonstrates the highest tissue concentrations, followed by kidneys and other well-perfused organs [4] [5]. Adipose tissue shows minimal accumulation despite the compound's lipophilic nature, with measured concentrations remaining below 0.25 ppm even after prolonged exposure [6]. This pattern contrasts markedly with butylated hydroxytoluene, which shows significantly greater adipose tissue accumulation [6] [7].

Phase I Metabolic Pathways

The Phase I metabolism of butylhydroxyanisole involves multiple oxidative pathways mediated primarily by cytochrome P450 enzymes. The predominant pathway involves O-demethylation of the methoxy group, leading to the formation of tert-butylhydroquinone as the primary Phase I metabolite [8] [9]. This demethylation reaction shows significant species variation, with dogs exhibiting the highest oxidative metabolism rates compared to rats and humans [2] [10].

Oxidative metabolism of the tert-butyl groups represents a secondary pathway, particularly prominent in human metabolism. This process involves hydroxylation of the tert-butyl substituents, followed by further oxidation to carboxylic acid derivatives [2] [10]. The relative importance of this pathway varies inversely with the O-demethylation route across species, with humans showing greater tert-butyl oxidation compared to other species [2].

Additional Phase I reactions include ring hydroxylation, though this pathway contributes minimally to overall metabolism across all species studied [8] [10]. The formation of reactive quinone intermediates through autoxidation represents a significant metabolic concern, particularly in the context of redox cycling and oxidative stress generation [9] [11]. These quinone metabolites demonstrate enhanced superoxide production capacity compared to the parent compound, contributing to potential cellular toxicity [9].

Phase II Conjugation Reactions

Phase II conjugation represents the major route of butylhydroxyanisole biotransformation, with glucuronidation and sulfation serving as the predominant pathways. Glucuronidation catalyzed by UDP-glucuronosyltransferase enzymes shows pronounced species differences, with humans demonstrating higher glucuronidation rates than rats [2] [12]. The 2-tert-butyl isomer preferentially undergoes glucuronidation, while the 3-tert-butyl isomer is primarily metabolized through sulfation pathways [4].

Sulfation reactions mediated by sulfotransferase enzymes exhibit complementary species preferences, with rats showing higher sulfation rates compared to humans [2] [13]. The substrate specificity of these enzymes results in distinct metabolite profiles between species, with rat urine containing predominantly sulfate conjugates of the 3-tert-butyl isomer, while human urine shows higher proportions of glucuronide conjugates [2] [4].

Glutathione conjugation serves as a crucial detoxification pathway for reactive metabolites, particularly quinone intermediates formed during oxidative metabolism [14] [15]. This pathway involves glutathione S-transferase-mediated conjugation of electrophilic metabolites, followed by further processing through the mercapturic acid pathway [14]. The efficiency of this protective mechanism varies with glutathione availability and enzyme expression levels across different tissues [14].

Species-Specific Metabolic Variations

Marked species differences characterize butylhydroxyanisole metabolism, with dogs showing the most pronounced deviation from the typical mammalian pattern. In dogs, oxidative metabolism assumes greater importance, with approximately 60% of the dose excreted unchanged in feces and reduced urinary excretion compared to other species [2] [4]. This pattern reflects lower absorption efficiency and altered hepatic metabolism in canines [16].

Rats demonstrate efficient absorption and rapid excretion, with 80-90% of the administered dose appearing in urine within 48 hours [2] [17]. The predominant metabolites in rat urine are sulfate conjugates of the 3-tert-butyl isomer, reflecting the high sulfotransferase activity in this species [2] [4]. Rats also show minimal enterohepatic circulation, contributing to the rapid elimination kinetics observed [2].

Human metabolism exhibits intermediate characteristics, with 90-95% urinary excretion but higher proportions of glucuronide conjugates compared to rats [2] [4]. The human metabolic profile shows greater similarity to rabbit metabolism, with extensive conjugation reactions and minimal oxidative metabolism [2] [4]. Primates demonstrate metabolic patterns similar to humans, with efficient conjugation and rapid elimination [2].

Formation of Tert-butyl Hydroquinone

The formation of tert-butylhydroquinone represents a critical metabolic transformation, accounting for 15-25% of the administered dose across species [8] [9]. This metabolite arises primarily through O-demethylation of butylhydroxyanisole, catalyzed by cytochrome P450 enzymes, with additional contributions from other oxidative enzymes including prostaglandin H synthase and lipoxygenase [8] [11].

Tert-butylhydroquinone exhibits significantly enhanced biological activity compared to the parent compound, demonstrating increased superoxide production capacity and redox cycling potential [9] [15]. The compound readily undergoes autoxidation to form the corresponding quinone, which exhibits even greater reactivity and oxidative stress generation [9] [11]. This oxidation process is facilitated by metal ions, particularly copper, and is accelerated in the presence of cellular oxidants [15].

The tissue distribution of tert-butylhydroquinone differs from the parent compound, with preferential accumulation in liver and kidneys [14] [15]. Biliary excretion represents a significant elimination pathway for this metabolite, with glutathione conjugates accounting for approximately 2.2% of the administered dose [14]. Further metabolism of these conjugates leads to the formation of various sulfur-containing metabolites, including thiophenol derivatives and their S-methyl conjugates [14].

Enterohepatic Circulation Dynamics

Butylhydroxyanisole demonstrates minimal enterohepatic circulation compared to structurally related compounds such as butylated hydroxytoluene [2] [18]. This characteristic contributes to the rapid elimination kinetics observed across species and prevents significant accumulation in hepatic tissues [2] [4]. The limited enterohepatic circulation reflects the compound's extensive conjugation with hydrophilic moieties, which reduces biliary reabsorption [2].

The hepatic clearance of butylhydroxyanisole and its metabolites occurs primarily through active transport mechanisms, with minimal passive reabsorption from bile [2] [4]. This pattern contrasts with butylated hydroxytoluene, which shows significant enterohepatic recirculation and delayed elimination [2] [18]. The differences in enterohepatic circulation patterns contribute to the distinct toxicological profiles observed between these structurally related antioxidants [2].

Biliary excretion of butylhydroxyanisole metabolites involves both unchanged conjugates and further metabolized products [14]. The primary biliary metabolites include glutathione conjugates of tert-butylhydroquinone and various oxidation products [14]. These compounds undergo additional metabolism in the intestinal tract, with bacterial enzymes contributing to the formation of secondary metabolites [14].

Tissue Accumulation Patterns

The tissue distribution pattern of butylhydroxyanisole reflects its metabolic fate and physicochemical properties. The liver demonstrates the highest tissue concentrations, consistent with its role as the primary site of metabolism [4] [5]. Hepatic accumulation is transient, with peak concentrations occurring 2-4 hours post-administration and rapid clearance thereafter [4].

Kidney tissue shows moderate accumulation, reflecting the organ's role in excretion and potential for metabolite concentration [14] [4]. The renal accumulation pattern includes both parent compound and metabolites, with tert-butylhydroquinone and its conjugates representing significant components [14]. The kidney's capacity for organic anion transport contributes to the efficient elimination of conjugated metabolites [14].

Adipose tissue demonstrates minimal accumulation despite the compound's lipophilic properties [6] [7]. Measured concentrations in adipose tissue remain below 0.25 ppm even after prolonged exposure, indicating limited partitioning into lipid compartments [6]. This pattern distinguishes butylhydroxyanisole from butylated hydroxytoluene, which shows ten-fold higher adipose tissue accumulation on an equivalent dose basis [6].

The forestomach, a target organ for butylhydroxyanisole toxicity in rodents, shows variable accumulation patterns depending on the exposure route and duration [19] [20]. Direct gastric exposure results in higher local concentrations, but systemic distribution following absorption shows no preferential accumulation in this tissue [20] [17]. The absence of significant forestomach accumulation suggests that toxicity results from direct exposure rather than systemic distribution [20].

Brain tissue demonstrates minimal penetration, reflecting the compound's limited ability to cross the blood-brain barrier [4] [5]. The low brain concentrations are consistent with the compound's hydrophilic conjugation products and extensive plasma protein binding [4]. Other tissues including heart, lung, and muscle show minimal accumulation, with concentrations generally proportional to their blood perfusion rates [4] [5].

Physical Description

PelletsLargeCrystals

XLogP3

Boiling Point

Flash Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 146 of 153 companies (only ~ 4.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS.

/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

921-00-6

25013-16-5

Wikipedia

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Health Hazards -> Carcinogens

Cosmetics -> Antioxidant

Methods of Manufacturing

General Manufacturing Information

Phenol, (1,1-dimethylethyl)-4-methoxy-: ACTIVE

Phenol, 2-(1,1-dimethylethyl)-4-methoxy-: ACTIVE

Commercially available BHA is generally an 85:15 mixture of the 3-t-butyl- and 2-t-butyl-isomer.

Analytic Laboratory Methods

HPLC USED FOR DETECTION & ANALYSIS OF BUTYLATED HYDROXYANISOLE ISOMERS; INCLUDING 3-BHA IN FOOD.

Butylated hydroxyanisole is extracted from ready to eat breakfast cereals with carbon disulfide and determined by GC, using flame ionization detection.

Clinical Laboratory Methods

Interactions

MICE MAINTAINED ON DIET CONTAINING 0.75% 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) FOR 8 DAYS SHOWED 50% REDUCTION IN MAXIMAL ORNITHINE DECARBOXYLASE (ODC) INDUCTION FOLLOWING TREATMENT WITH TPA (12-O-TETRADECANOYLPHORBOL-13-ACETATE) WHEN COMPARED TO MICE FED CONTROL DIET. TOPICAL APPLICATION OF BHA (55 UMOLE) 30 MIN PRIOR TO TPA TREATMENT (17 NMOL) ELICITED 80% INHIBITION OF PROMOTER-INDUCED ODC ACTIVITY. BHA WAS INEFFECTIVE AS INHIBITOR WHEN ADMIN 16 HR BEFORE OR 2 HR AFTER THE PROMOTER. INHIBITION WAS DOSE DEPENDENT WITH A DOSE PRODUCING 50% INHIBITION OF ODC INDUCTION OF 6 UMOLE. A STRUCTURE-ACTIVITY STUDY SHOWED THAT HYDROXYL & TERT-BUTYL SUBSTITUENTS WERE IMPORTANT DETERMINANTS OF INHIBITORY ACTIVITY.

RATS WERE FED 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (0.5% WT/WT) IN DIET WITH OR WITHOUT CIPROFIBRATE (10 MG/KG BODY WT) FOR 60 WK. 2(3)-TERT-BUTYL-4-HYDROXYANISOLE CAUSED SIGNIFICANT DECR IN INCIDENCE & NUMBER OF HEPATOCELLULAR CARCINOMAS THAT WERE LARGER THAN 5 MM. DATA SUGGEST THAT INHIBITORY EFFECT ON CIPROFIBRATE-INDUCED HEPATIC TUMORIGENESIS MAY BE DUE TO H2O2 & FREE RADICAL-SCAVENGING PROPERTY, SINCE IT DOES NOT PREVENT PEROXISOMES PROLIFERATION & INDUCTION OF H2O2-GENERATING PEROXISOMAL ENZYMES IN LIVERS OF RATS FED CIPROFIBRATE.

BHA LD50 was determined in mice and rats following ip or oral admin, using dimethylsulfoxide or olive oil as vehicle. When dimethylsulfoxide was used, BHA ip LD50 was about two orders of magnitude lower as compared to oral LD50. This difference was not so marked when BHA was administered in olive oil. /BHA/

/Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/